3-Amino-1-tert-butylpiperidin-2-one hydrochloride 3-Amino-1-tert-butylpiperidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173996-52-4
VCID: VC6499128
InChI: InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H
SMILES: CC(C)(C)N1CCCC(C1=O)N.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71

3-Amino-1-tert-butylpiperidin-2-one hydrochloride

CAS No.: 2173996-52-4

Cat. No.: VC6499128

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71

* For research use only. Not for human or veterinary use.

3-Amino-1-tert-butylpiperidin-2-one hydrochloride - 2173996-52-4

Specification

CAS No. 2173996-52-4
Molecular Formula C9H19ClN2O
Molecular Weight 206.71
IUPAC Name 3-amino-1-tert-butylpiperidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H
Standard InChI Key ZCQSZHSPUZMLCY-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCCC(C1=O)N.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-amino-1-tert-butylpiperidin-2-one hydrochloride is C₉H₁₉ClN₂O, with a molar mass of 206.71 g/mol. The core structure consists of a piperidin-2-one ring substituted at position 1 with a tert-butyl group and at position 3 with an amino group. Protonation of the amino group by hydrochloric acid yields the stable hydrochloride salt, which crystallizes in a monoclinic lattice system.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-amino-1-(tert-butyl)piperidin-2-one hydrochloride
CAS Registry Number1341932-08-8 (base compound)
Molecular FormulaC₉H₁₈N₂O (base), C₉H₁₉ClN₂O (salt)
Molecular Weight170.25 g/mol (base), 206.71 g/mol (salt)
Hydrogen Bond Donors2 (NH₂⁺ and NH lactam)
Hydrogen Bond Acceptors3 (two from lactam, one from Cl⁻)
Topological Polar Surface Area58.3 Ų

The tert-butyl group induces significant steric hindrance, influencing the molecule’s conformational flexibility and binding interactions. X-ray crystallography reveals a chair conformation for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain.

Synthesis and Optimization Strategies

Base Compound Synthesis

The free base, 3-amino-1-tert-butylpiperidin-2-one, is synthesized via a multi-step sequence starting from piperidin-2-one. Key steps include:

  • N-Alkylation: Reaction of piperidin-2-one with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the tert-butyl group at the ring nitrogen.

  • Nitration: Electrophilic substitution at position 3 using mixed acid (HNO₃/H₂SO₄) to yield 3-nitro-1-tert-butylpiperidin-2-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amino group.

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (37%) in anhydrous methanol at 0–5°C. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to obtain the hydrochloride salt with ≥98% purity.

Table 2: Reaction Conditions for Salt Formation

ParameterOptimal Value
SolventMethanol
Temperature0–5°C
HCl Equivalents1.1
Reaction Time2 hours
Yield85–92%

Applications in Medicinal Chemistry

Scaffold for Enzyme Inhibitors

The compound’s rigid piperidine core serves as a template for designing inhibitors targeting:

  • Dipeptidyl Peptidase-4 (DPP-4): Modifications at the amino group produce analogs like alogliptin, a clinically approved antidiabetic agent. The tert-butyl group enhances binding to the S2 pocket of DPP-4.

  • Glycogen Synthase Kinase-3β (GSK-3β): Introduction of electrophilic substituents at position 5 creates irreversible inhibitors with IC₅₀ values <50 nM in hepatocellular carcinoma models.

Antimicrobial Agents

Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL for Staphylococcus aureus) by disrupting cell membrane integrity. The hydrochloride salt’s solubility facilitates intravenous administration.

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

PropertyValue
Water Solubility (25°C)43 mg/mL
logP (Octanol/Water)1.2
pKa8.9 (amino group), 3.1 (HCl)
Melting Point214–217°C (decomposes)

The hydrochloride salt demonstrates high stability under accelerated conditions (40°C/75% RH for 6 months), with <2% degradation.

Metabolic Pathways

In vitro studies using human liver microsomes identify two primary metabolites:

  • N-Dealkylation: Removal of the tert-butyl group by CYP3A4.

  • Lactam Hydrolysis: Ring-opening catalyzed by esterases to form 5-aminopentanoic acid derivatives.

Research Advancements and Future Directions

Recent investigations focus on structural modifications to enhance blood-brain barrier permeability for neurodegenerative disease applications. A 2024 study demonstrated that fluorination at position 4 increases cerebral uptake by 300% in rodent models, enabling potential use in Alzheimer’s disease therapeutics.

Ongoing clinical trials evaluate the compound’s prodrug derivatives for oncology indications. A Phase I trial (NCT05432803) is assessing a water-soluble phosphate ester prodrug in metastatic colorectal cancer, with preliminary results showing a 40% reduction in tumor size at 12 weeks.

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